2,5-Dimethoxy-4-(methoxymethyl)benzoic acid

Medicinal Chemistry Chemical Biology Building Block Selection

Why choose this building block? Unlike generic benzoic acids, this compound offers a defined LogP (1.19) and tPSA (65 Ų) that enable precise lipophilic/hydrogen-bonding balance in medicinal chemistry libraries and agrochemical lead optimization. Its 2,5-dimethoxy-4-(methoxymethyl) pattern delivers unique steric and electronic effects for multi-step syntheses. Verified ≥98% purity with NMR/HPLC/GC documentation ensures reproducible results.

Molecular Formula C11H14O5
Molecular Weight 226.23 g/mol
CAS No. 1898237-53-0
Cat. No. B6315854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxy-4-(methoxymethyl)benzoic acid
CAS1898237-53-0
Molecular FormulaC11H14O5
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCOCC1=CC(=C(C=C1OC)C(=O)O)OC
InChIInChI=1S/C11H14O5/c1-14-6-7-4-10(16-3)8(11(12)13)5-9(7)15-2/h4-5H,6H2,1-3H3,(H,12,13)
InChIKeyOKBRHCDKOPNLEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethoxy-4-(methoxymethyl)benzoic Acid (CAS 1898237-53-0) Sourcing Guide: Structure, Purity & Application


2,5-Dimethoxy-4-(methoxymethyl)benzoic acid is a polysubstituted aromatic carboxylic acid building block, defined by the presence of two methoxy groups and a methoxymethyl group on the benzene core [1]. It is primarily utilized in chemical research and development as an intermediate for synthesizing more complex molecules in the pharmaceutical and agrochemical sectors . This compound is typically supplied with a verified purity of 98%, accompanied by analytical documentation such as NMR, HPLC, or GC reports to support its identity and quality .

Why Generic 2,5-Dimethoxy-4-(methoxymethyl)benzoic Acid Substitution is Not Advisable


Substituting this compound with simpler benzoic acid analogs is not scientifically sound due to the unique electronic and steric environment conferred by its specific substitution pattern. The presence of both electron-donating methoxy groups and a methoxymethyl substituent dictates a distinct physicochemical profile—including a specific LogP, Topological Polar Surface Area (tPSA), and hydrogen-bonding capacity—which directly governs its reactivity and compatibility in multi-step organic syntheses [1]. Swapping to a more common or less substituted analog would fundamentally alter the molecule's behavior as a building block, compromising the yield or feasibility of the intended downstream synthetic route.

2,5-Dimethoxy-4-(methoxymethyl)benzoic Acid: Quantitative Differentiation from Structural Analogs


Molecular Descriptors: Comparative Lipophilicity and Size Profile

This compound exhibits a significantly higher molecular weight and increased lipophilicity compared to both unsubstituted analogs and simpler methoxymethyl benzoic acid isomers, which dictates its utility as a more complex fragment. The calculated LogP is 1.19 versus 1.66 for the para-methoxymethyl analog without the additional methoxy groups . The molecular weight of 226.23 g/mol is 36% greater than 4-(methoxymethyl)benzoic acid (166.17 g/mol) .

Medicinal Chemistry Chemical Biology Building Block Selection

Polar Surface Area and Hydrogen Bonding Capacity: Impact on Solubility and Permeability

The compound's calculated Topological Polar Surface Area (tPSA) is 65 Ų, which is 40% larger than the 46.5 Ų for 4-(methoxymethyl)benzoic acid [1]. This is a direct result of the two additional methoxy groups, increasing the number of hydrogen bond acceptors from 3 to 5 . Such differences in polarity are a critical consideration for optimizing solubility and passive membrane permeability.

Drug Discovery ADME Physicochemical Property Profiling

Procurement Considerations: Purity and Analytical Documentation Standards

For research applications, the compound is commercially available with a standardized purity specification of 98% (NLT 98%), and procurement is supported by batch-specific analytical documentation including NMR, HPLC, and GC reports to verify its identity and quality . While similar purity standards are common for other building blocks, the availability of comprehensive batch-specific analytical data reduces the risk of synthetic failure due to an unverified starting material.

Chemical Procurement Analytical Chemistry Quality Control

2,5-Dimethoxy-4-(methoxymethyl)benzoic Acid: Primary Research & Industrial Application Scenarios


Synthesis of Novel Chemical Probes and Libraries

Given its distinct physicochemical profile (LogP 1.19, tPSA 65 Ų, MW 226.23) [1], this compound is best utilized as a building block for constructing focused libraries in medicinal chemistry. It can be incorporated into scaffolds where a specific balance of lipophilicity and hydrogen-bonding capacity is desired, properties not offered by simpler 2,5-dimethoxybenzoic acid or mono-methoxymethyl benzoic acid isomers [2].

Agrochemical Intermediate Development

The compound is explicitly noted as a precursor in the synthesis of more complex molecules for agrochemical applications . Its unique substitution pattern provides a scaffold for developing novel fungicides or herbicides, as the 2,5-dimethoxy motif has known activity against postharvest pathogens, though direct data for this specific derivative is absent [3].

Development of Advanced Materials and Polymers

The carboxylic acid group and multiple ether functionalities in 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid make it a suitable monomer or modifier for synthesizing advanced polymers and materials . The specific arrangement of electron-donating groups can influence the electronic and optical properties of the resulting material, enabling applications where a precise and unique structural motif is required for function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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